Fluphenazine-N(4')-oxide
Description
Overview of N-Oxidation in Drug Biotransformation
N-oxidation is a crucial metabolic pathway for many nitrogen-containing drugs. This biochemical reaction involves the addition of an oxygen atom to a nitrogen atom within a molecule, a process catalyzed by specific enzymes. tandfonline.comtandfonline.com This transformation can significantly alter a drug's physicochemical properties, such as its polarity and basicity. nih.gov
The primary enzymes responsible for N-oxidation are cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems. nih.govhyphadiscovery.com While CYP enzymes are involved in a wide array of metabolic reactions, including N-dealkylation, FMOs are more specific to the N-oxidation of tertiary amines. nih.govmdpi.com The formation of an N-oxide metabolite can lead to several outcomes: it may result in a pharmacologically active compound, an inactive metabolite, or even a reactive intermediate with toxic potential. hyphadiscovery.comscispace.com For some drugs, the N-oxide metabolite can be bioreduced back to the parent compound, creating a metabolic cycle that can prolong the drug's effects. nih.gov
Significance of Metabolite Identification and Characterization in Pharmaceutical Sciences
The identification and characterization of drug metabolites are fundamental aspects of pharmaceutical research and development. nih.govresearchgate.net Understanding how a drug is metabolized is essential for several reasons:
Understanding Drug-Drug Interactions: Knowledge of the specific enzymes involved in a drug's metabolism helps predict potential interactions with other co-administered drugs that may inhibit or induce these enzymes. scispace.com
Guiding Drug Design: Early identification of metabolic "soft spots" in a drug molecule can inform medicinal chemists in designing new compounds with improved pharmacokinetic properties and a more favorable safety profile. researchgate.netwuxiapptec.com
Regulatory Requirements: Regulatory agencies such as the FDA require thorough evaluation of all major human metabolites to ensure their safety. nih.gov
Various analytical techniques are employed for metabolite identification, with liquid chromatography-mass spectrometry (LC-MS) being a primary tool for both qualitative and quantitative analysis. researchgate.netfrontagelab.com
Historical Perspective on the Discovery and Research of Fluphenazine (B1673473) Metabolites
Fluphenazine, a phenothiazine (B1677639) antipsychotic introduced in 1959, undergoes extensive metabolism in the body. nih.govwikipedia.org Early research into its biotransformation revealed a complex pattern of metabolic pathways, including sulfoxidation, hydroxylation, and dealkylation. nih.govresearchgate.net The identification of its numerous metabolites has been an ongoing process, aided by the development of more sensitive analytical methods. escholarship.org
The study of Fluphenazine-N(4')-oxide and other metabolites continues to be an important area of research for understanding the complete clinical profile of fluphenazine.
Data Tables
Table 1: Key Enzymes in Drug Metabolism
| Enzyme Family | Primary Function | Relevance to Fluphenazine |
|---|---|---|
| Cytochrome P450 (CYP) | Oxidation, including N-dealkylation and aromatic hydroxylation mdpi.com | Fluphenazine is a substrate of CYP2D6 mdpi.comhres.ca |
Table 2: Analytical Techniques for Metabolite Identification
| Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of parent drug and metabolites | escholarship.orgpsychiatry.runih.gov |
| Mass Spectrometry (MS) | Identification and structural elucidation of metabolites | researchgate.netfrontagelab.com |
| Radioimmunoassay (RIA) | Highly sensitive and specific quantification of known metabolites | escholarship.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
76005-59-9 |
|---|---|
Molecular Formula |
C22H26F3N3O2S |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)8-3-12-28(30)13-9-26(10-14-28)11-15-29/h1-2,4-7,16,29H,3,8-15H2 |
InChI Key |
PBNZPYCNNDPELA-UHFFFAOYSA-N |
SMILES |
C1C[N+](CCN1CCO)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Canonical SMILES |
C1C[N+](CCN1CCO)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Other CAS No. |
76005-59-9 |
Synonyms |
fluphenazine-N(4')-oxide |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies for Fluphenazine N 4 Oxide
Chemical Synthesis Routes for N-Oxide Derivatives of Phenothiazines
The synthesis of N-oxide derivatives of phenothiazines, including Fluphenazine-N(4')-oxide, is a critical area of study due to their roles as metabolites and potential degradation products of various phenothiazine-based drugs. These synthetic routes are essential for producing reference standards required for analytical testing and stability studies.
Direct N-Oxidation Reactions
The most common and direct method for the synthesis of this compound involves the selective oxidation of the tertiary amine nitrogen in the N-10 side chain of the parent fluphenazine (B1673473) molecule. This transformation is typically achieved using a peroxy acid as the oxidizing agent.
One well-documented method is the use of 3-chloroperoxybenzoic acid (m-CPBA). nih.gov In this reaction, fluphenazine is treated with m-CPBA in a suitable solvent, such as dichloromethane, leading to the oxidation of the N4'-nitrogen atom of the piperazine (B1678402) ring. nih.govljmu.ac.uk The reaction is generally performed under controlled temperature conditions to minimize side reactions, such as oxidation of the sulfur atom in the phenothiazine (B1677639) ring system. nih.gov A stepwise increase in the amount of the oxidizing agent can lead to the formation of di-N-oxides or even S-oxides. nih.gov
Another oxidizing agent that has been employed for the N-oxidation of phenothiazine derivatives is hydrogen peroxide. nih.gov However, the choice of oxidant and reaction conditions is crucial to ensure the selective formation of the desired N-oxide. For instance, hydrogen peroxide oxidation has been used to obtain N',S-dioxides of other phenothiazines like chlorpromazine (B137089). nih.gov
The synthesis of this compound and related phenothiazine N-oxides is summarized in the table below:
| Parent Compound | Oxidizing Agent | Product | Reference |
| Fluphenazine | 3-Chloroperoxybenzoic acid | Fluphenazine N4'-oxide | nih.gov |
| Chlorpromazine | 3-Chloroperoxybenzoic acid | Chlorpromazine N-oxide | nih.gov |
| Prochlorperazine | 3-Chloroperoxybenzoic acid | Prochlorperazine N4'-oxide | nih.gov |
| Trifluoperazine | 3-Chloroperoxybenzoic acid | Trifluoperazine N4'-oxide | nih.gov |
| Sulforidazine | 3-Chloroperoxybenzoic acid | Sulforidazine N-oxide | nih.gov |
| Chlorpromazine | Hydrogen peroxide | Chlorpromazine N',S-dioxide | nih.gov |
| Sulforidazine | Hydrogen peroxide | Sulforidazine N',S-dioxide | nih.gov |
Derivatization Strategies for Analogues
While direct derivatization of this compound itself is not extensively documented, strategies for creating analogues of fluphenazine and other phenothiazines are well-established and can be conceptually applied. These strategies often involve modification of the parent phenothiazine structure before the N-oxidation step or derivatization of the N-10 side chain.
The synthesis of various fluphenazine analogues has been explored, often with the goal of modifying the compound's properties. researchgate.net These synthetic routes typically start with the appropriate 2-trifluoromethyl-phenothiazine core and introduce different side chains at the N-10 position. For example, analogues with hydroxyethylamine, hydroxyethylpiperazine, or morpholine (B109124) substituents have been synthesized. researchgate.net Following the introduction of a modified side chain, a subsequent N-oxidation step, similar to that described in section 2.1.1, could theoretically be employed to generate the corresponding N-oxide analogues.
Furthermore, derivatization can occur at other positions of the phenothiazine ring system. For instance, N-benzoylated, N-alkylated, or N-arylated phenothiazines are stable molecules that can be synthesized. mdpi.com These derivatized phenothiazines could then serve as precursors for the synthesis of a wider range of N-oxide analogues.
Approaches for Preparative Isolation and Purification
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity reference standard. Given that the oxidation of fluphenazine can yield a mixture of products, including the desired mono-N-oxide, di-N-oxides, and S-oxides, effective separation techniques are necessary. ljmu.ac.uk
Chromatographic methods are the primary techniques employed for the purification of phenothiazine derivatives and their oxides. Preparative layer chromatography (PLC) has been utilized to purify these compounds when the initial product purity is insufficient for characterization. ljmu.ac.uk
High-performance liquid chromatography (HPLC) is another powerful tool for both the analysis and purification of this compound. ljmu.ac.ukrsc.org Reversed-phase HPLC methods, using columns such as C18, are commonly developed to separate the parent drug from its various oxidation and degradation products. researchgate.net For preparative purposes, these analytical methods can be scaled up to isolate milligram to gram quantities of the purified N-oxide. A study on the degradation of fenoverine, a related compound, successfully used preparative HPLC to isolate its N-oxide, hydroxyl, and sulfoxide (B87167) degradation products for structural characterization. rsc.org
The selection of the mobile phase is critical for achieving good separation. A typical mobile phase might consist of a mixture of methanol (B129727), acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) acetate. researchgate.net The pH of the mobile phase is also an important parameter to optimize the separation.
Utility as a Reference Standard in Analytical Research
This compound is primarily used as a reference standard in analytical research and quality control. axios-research.comcleanchemlab.comsynzeal.com Its availability as a well-characterized compound is essential for the development and validation of analytical methods aimed at quantifying fluphenazine and its related substances in pharmaceutical formulations. axios-research.comcleanchemlab.com
The presence of impurities and degradation products in active pharmaceutical ingredients (APIs) is strictly regulated by pharmacopoeias. Therefore, analytical methods must be capable of separating and quantifying these substances. This compound, being a known metabolite and potential degradation product formed under oxidative stress, is a critical impurity to monitor. researchgate.net
As a reference standard, this compound is used in various applications, including:
Analytical Method Development and Validation: It is used to confirm the specificity of chromatographic methods, ensuring that the N-oxide is well-separated from the parent drug and other potential impurities. axios-research.comcleanchemlab.com
Quality Control (QC) Applications: It serves as a standard for the routine quality control of fluphenazine drug products, allowing for the accurate quantification of this impurity. axios-research.comcleanchemlab.com
Stability Studies: It is used to identify and quantify the N-oxide that may form during the storage of fluphenazine, providing data on the stability of the drug product.
The decanoate (B1226879) ester of this compound, namely 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide, is also used as a reference standard for similar purposes in the analysis of Fluphenazine Decanoate formulations. cleanchemlab.comsynzeal.com
The table below lists some of the commercially available reference standards related to this compound.
| Compound Name | CAS Number | Molecular Formula | Application | Reference |
| Fluphenazine N-Oxide | N/A | C₂₂H₂₆F₃N₃O₂S | Reference Standard for API Fluphenazine | axios-research.com |
| Fluphenazine Decanoate N-4-Oxide | 76005-64-6 | C₃₂H₄₄F₃N₃O₃S | Reference Standard for Fluphenazine Decanoate | cleanchemlab.comsynzeal.com |
| Fluphenazine sulfoxide | 1674-76-6 | C₂₂H₂₆F₃N₃O₂S | EP Reference Standard | sigmaaldrich.com |
Metabolic Pathways and Enzymatic Formation of Fluphenazine N 4 Oxide
In Vitro Studies of N-Oxidation Pathways
In vitro methodologies are fundamental in elucidating the specific enzymatic processes responsible for the metabolism of xenobiotics like fluphenazine (B1673473). These systems allow for the study of metabolic pathways in a controlled environment, isolating the reactions from the broader physiological complexity of a living organism.
Role of Hepatic Microsomes in Formation
Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are rich in drug-metabolizing enzymes and are a standard tool for studying Phase I metabolic reactions. dergipark.org.tr Studies utilizing liver microsomes from various species, including rats and pigs, have been instrumental in characterizing the metabolic fate of fluphenazine. researchgate.netljmu.ac.uk Research has demonstrated that when fluphenazine is incubated with rat liver microsomes, it undergoes several transformations, including N-oxidation, sulfoxidation, N-dealkylation, and aromatic hydroxylation. researchgate.net Fluphenazine is extensively metabolized in the liver through oxidation and sulfoxidation pathways. nih.gov The use of rabbit hepatic microsomal systems has also been employed to study the formation of fluphenazine metabolites, further establishing the central role of liver enzymes in its biotransformation. nih.gov
Identification of Contributing Enzyme Systems (e.g., Flavin-Containing Monooxygenases, Cytochrome P450)
The N-oxidation of fluphenazine is catalyzed by two primary microsomal enzyme systems: the Cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenases (FMOs). mdpi.comturkjps.org
Cytochrome P450 (CYP): The CYP system is a major contributor to the metabolism of a vast number of drugs, including most antipsychotics. mdpi.com Specifically, CYP2D6 and CYP3A4 have been identified as key enzymes in the metabolism of fluphenazine. mdpi.comvulcanchem.comaafp.org While these enzymes are involved in multiple oxidative pathways, evidence suggests their participation in the N-oxidation of the fluphenazine piperazine (B1678402) ring. vulcanchem.com
Flavin-Containing Monooxygenases (FMO): FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms within xenobiotics. turkjps.orgnih.gov The N-oxidation of phenothiazine (B1677639) drugs is a well-documented metabolic route facilitated by these enzymes. ljmu.ac.ukresearchgate.net The catalytic mechanism of FMOs makes them particularly suited for N-oxide formation. nih.gov In humans, five functional FMOs have been identified, with FMO3 being the most abundant and significant form in the adult liver, playing a crucial role in the metabolism of nitrogen-containing compounds. turkjps.orgcore.ac.uk
Preclinical Animal Model Investigations of Fluphenazine-N(4')-oxide Formation
Investigations in preclinical animal models, primarily rats, provide essential information on the distribution and relative concentration of metabolites in a whole-organism context. nih.gov
Detection and Relative Abundance in Tissues
Following the administration of fluphenazine to rats, this compound (FLU-NO) has been detected in various tissues, including plasma, liver, kidney, fat, and the brain. nih.gov The tissue concentrations of the metabolite are generally higher than those found in plasma and tend to increase with the administered dose. nih.gov The liver consistently shows the highest concentration of all fluphenazine analytes, including FLU-NO. nih.gov In contrast, the levels of FLU-NO detected in the brain are typically very low, representing only about 1% to 20% of the concentration of the parent fluphenazine. nih.gov Some studies noted that at lower doses, N-oxides were not detected in the urine of rats, but small amounts became apparent at higher dose levels. researchgate.net
Table 1: Relative Tissue Levels of this compound (FLU-NO) in Rats This table summarizes qualitative findings on the distribution of FLU-NO in various tissues following fluphenazine administration in rats, as reported in scientific literature.
| Tissue | Reported Relative Abundance of FLU-NO | Source |
| Liver | Highest levels of all analytes found here. | nih.gov |
| Kidney | Detected at levels higher than in plasma. | nih.gov |
| Fat | Detected at levels higher than in plasma. | nih.gov |
| Plasma | Lower levels compared to other tissues. | nih.gov |
| Brain | Very low levels (1% to 20% of parent fluphenazine). | nih.gov |
| Urine | Undetectable at low doses, but small amounts may be excreted at higher doses. | researchgate.net |
Comparative Metabolic Profiles with Parent Fluphenazine and Other Metabolites
When comparing the metabolic profile of fluphenazine in rats, this compound is considered a minor metabolite, particularly in the central nervous system. nih.gov The major metabolite found in brain regions is fluphenazine sulfoxide (B87167) (FLU-SO), with concentrations ranging from 24% to 96% of the parent drug. nih.gov In contrast, both this compound and 7-hydroxyfluphenazine (B30106) (7-OH-FLU) are present at significantly lower levels in the brain. nih.gov This suggests that while N-oxidation is a confirmed metabolic pathway, it is less prominent than sulfoxidation in terms of the quantities of metabolites produced, especially within brain tissue. nih.gov
Table 2: Comparative Abundance of Fluphenazine and its Major Metabolites in Rat Brain This table provides a comparative overview of the concentrations of fluphenazine metabolites relative to the parent drug in the brain of rats.
| Compound | Abundance Relative to Fluphenazine (FLU) in Brain | Source |
| Fluphenazine (FLU) | Parent Drug (Reference) | nih.gov |
| Fluphenazine sulfoxide (FLU-SO) | Major Metabolite (24% to 96% of FLU) | nih.gov |
| This compound (FLU-NO) | Very Low Levels (1% to 20% of FLU) | nih.gov |
| 7-hydroxyfluphenazine (7-OH-FLU) | Very Low Levels (1% to 20% of FLU) | nih.gov |
Factors Influencing Metabolic N-Oxidation in Preclinical Systems
The rate and extent of this compound formation can be influenced by several factors in preclinical systems.
Substrate Concentration: In vitro studies using rat liver microsomes have shown that the relative rates of different metabolic reactions are dependent on the substrate concentration. researchgate.net Specifically, the N-oxidation pathway appears to be favored at higher concentrations of fluphenazine. researchgate.net
Enzyme Induction and Inhibition: The activity of drug-metabolizing enzymes can be altered by other compounds. For instance, pretreatment of rats with phenobarbital, a known enzyme inducer, was found to decrease the formation of the N-oxide of perazine, a related phenothiazine. researchgate.net Conversely, co-administration of drugs that inhibit key metabolizing enzymes, such as strong CYP2D6 inhibitors, can significantly alter the metabolism of fluphenazine, potentially affecting the formation of its various metabolites. cambridge.org
Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes, particularly the CYP family, can lead to significant inter-individual and inter-species differences in metabolic capacity. mdpi.com These genetic variations can affect the rate of fluphenazine metabolism, which could in turn influence the proportion of the drug that is converted to this compound. mdpi.com
Pharmacological and Biochemical Characterization of Fluphenazine N 4 Oxide
In Vitro Receptor Binding Affinity Studies
In vitro studies have been conducted to determine the binding profile of Fluphenazine-N(4')-oxide at key central nervous system receptors, particularly those implicated in the therapeutic action of antipsychotic medications.
Research into the receptor binding characteristics of this compound indicates that it possesses a significantly lower affinity for dopamine (B1211576) D1 and D2 receptors compared to its parent compound, fluphenazine (B1673473). nih.gov The interaction with these specific dopaminergic receptors is a critical determinant of the antipsychotic efficacy of phenothiazine (B1677639) drugs. pharmaffiliates.comsemanticscholar.org The N-oxide metabolite demonstrates only 1% to 3% of the binding affinity of fluphenazine for both D1 and D2 receptor subtypes. nih.gov This suggests a substantially weaker direct interaction with the primary pharmacological targets of fluphenazine.
The binding efficacy of this compound at dopamine receptors is markedly attenuated when compared directly to fluphenazine. This considerable reduction in affinity suggests that the N-oxidation of fluphenazine results in a compound with substantially diminished potential for direct dopaminergic blockade. nih.gov
Table 1: Comparative Binding Affinity at Dopamine Receptors
| Compound | Receptor Subtype | Relative Binding Affinity (%) |
|---|---|---|
| Fluphenazine | D1, D2 | 100% (Reference) |
| This compound | D1, D2 | 1% - 3% |
Data sourced from Neuropsychopharmacology (1995). nih.gov
Cellular and Subcellular Biochemical Investigations
Detailed cellular and subcellular biochemical investigations focusing specifically on the effects of isolated this compound are not extensively documented in the available scientific literature. While studies have examined the cellular effects of the parent compound, fluphenazine, similar dedicated research on the N-oxide metabolite is limited.
Preclinical Pharmacodynamic Evaluation in Animal Models (excluding behavioral or clinical outcomes)
Preclinical studies in animal models, specifically rats, have provided insight into the distribution and potential pharmacological contribution of this compound following the administration of the parent drug.
Following repeated oral administration of fluphenazine to rats, this compound was detected in various tissues. Notably, the liver contained the highest concentrations of all measured fluphenazine analytes, including the N-oxide metabolite. nih.gov Conversely, the levels of this compound found in the brain were very low, constituting only 1% to 20% of the concentration of the parent fluphenazine. nih.gov All metabolites, including the N-oxide, were found at higher levels in tissues than in plasma. nih.gov
Table 2: Relative Distribution of this compound in Rat Tissues
| Tissue | Relative Concentration of this compound |
|---|---|
| Liver | Highest levels of all analytes |
| Brain | Very low (1% to 20% of parent Fluphenazine) |
Data sourced from Neuropsychopharmacology (1995). nih.gov
Advanced Analytical Methodologies for the Quantification and Structural Elucidation of Fluphenazine N 4 Oxide
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of fluphenazine (B1673473) and its metabolites. escholarship.org These techniques are adept at resolving complex mixtures, allowing for the individual assessment of each component.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of fluphenazine and its metabolites, including the N-oxide form. nih.gov HPLC methods are favored for their ability to separate structurally similar compounds, which is essential when analyzing drug metabolites. escholarship.orgnih.gov The development of a stability-indicating HPLC method allows for the determination of fluphenazine hydrochloride in the presence of its degradation products, which can include various oxides. rsc.orgnih.govnih.gov
Several HPLC methods have been developed and validated according to ICH guidelines for parameters like specificity, linearity, precision, accuracy, and robustness. nih.govindexcopernicus.com For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a buffer and organic solvents like methanol (B129727) and acetonitrile (B52724) to achieve separation. rsc.orgindexcopernicus.comd-nb.info Detection is often carried out using a UV detector at a specific wavelength, such as 254 nm or 259 nm. nih.govnih.govindexcopernicus.com The sensitivity of these methods can be exceptionally high, with some HPLC methods coupled with coulometric detection achieving detection limits for fluphenazine as low as 10 pg/ml in plasma. nih.gov
The validation of these methods ensures their reliability for routine quality control and stability studies. nih.govindexcopernicus.com For example, a validated method demonstrated linearity over a concentration range of 2.5 to 120 μg/mL for fluphenazine HCl with a correlation coefficient greater than 0.999. nih.gov
Table 1: Example of HPLC Method Parameters for Fluphenazine Analysis
| Parameter | Condition |
| Column | Cosmosil C18 (250 x 4.6 mm, 5µ) indexcopernicus.com |
| Mobile Phase | Buffer (pH 2.5), Acetonitrile, Methanol (400:500:100 v/v/v) indexcopernicus.com |
| Flow Rate | 1.5 ml/min indexcopernicus.com |
| Detection Wavelength | 254 nm indexcopernicus.com |
| Injection Volume | 15 µl indexcopernicus.com |
| Column Temperature | 30℃ indexcopernicus.com |
| This table presents a representative set of HPLC conditions and is not exhaustive of all developed methods. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even higher degree of specificity and sensitivity for the analysis of Fluphenazine-N(4')-oxide. d-nb.inforesearchgate.net This technique is particularly useful for identifying and quantifying drug metabolites in complex biological samples like plasma. nih.govnih.gov LC-MS/MS methods often involve a simple sample preparation step, such as protein precipitation, followed by analysis using a triple quadrupole mass spectrometer. mdpi.com
The method's strength lies in its ability to perform multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest. nih.gov For fluphenazine, a transition such as 438.27 > 171.11 might be monitored. nih.gov This high specificity allows for the accurate quantification of the target compound even in the presence of interfering substances. jfda-online.com The development of LC-MS/MS methods has significantly improved the performance of antipsychotic drug monitoring by reducing analysis time and minimizing interference issues. nih.gov
Forced degradation studies using LC-MS/MS have been instrumental in characterizing degradation products, including oxides. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the parent drug and its degradation products, along with their fragmentation patterns, the structures of unknown metabolites can be proposed. nih.gov
Table 2: Key Parameters in LC-MS/MS Analysis of Fluphenazine
| Parameter | Detail |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode nih.govnih.gov |
| Mass Analyzer | Triple Quadrupole nih.govmdpi.com |
| Monitored Transition (Fluphenazine) | m/z 438.27 > 171.11 nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile-methanol nih.govmdpi.com |
| This table highlights typical parameters used in LC-MS/MS analysis for fluphenazine and its metabolites. |
Immunological Assay Development
Immunological assays offer a different yet highly sensitive approach to the detection and quantification of fluphenazine and its metabolites. escholarship.org These methods leverage the specific binding between an antibody and its target antigen.
Radioimmunoassay (RIA) for Specific Detection
Radioimmunoassay (RIA) has been successfully developed for the specific and sensitive determination of this compound (FLUNO) in plasma. nih.gov This technique allows for the quantification of very low concentrations of the metabolite, with the ability to accurately measure as little as 20 pg of FLUNO in a 200 microliter plasma sample. nih.gov The development of such an assay involves producing highly specific antisera in animals, such as rabbits, by immunizing them with a conjugate of a fluphenazine derivative and a protein like bovine serum albumin. nih.gov
The RIA procedure typically involves the competitive binding of the radiolabeled antigen and the unlabeled antigen (from the sample) to a limited amount of antibody. escholarship.org The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. escholarship.org A combined approach of HPLC and RIA can be particularly powerful, allowing for the separation of the parent drug and its metabolites by HPLC, followed by their quantification using the highly sensitive RIA. escholarship.orgnih.gov
Antibody Specificity and Cross-Reactivity Characterization
A critical aspect of developing a reliable immunological assay is the characterization of the antibody's specificity and cross-reactivity. escholarship.orgnih.gov The ideal antibody will have high affinity for the target analyte, in this case, this compound, and minimal cross-reactivity with the parent drug and other metabolites. nih.gov
For the RIA developed for FLUNO, the antiserum demonstrated negligible cross-reactivity (less than 2%) with fluphenazine itself, as well as with other major metabolites like fluphenazine sulfoxide (B87167) and 7-hydroxy-fluphenazine. nih.gov This high specificity is crucial for accurately measuring the concentration of FLUNO without interference from other related compounds. nih.gov To further confirm the specificity of the RIA, experiments can be performed where FLUNO in plasma samples is selectively reduced to fluphenazine, and the subsequent changes in measured concentrations are analyzed. nih.gov
Conversely, in some applications, an antiserum with broader specificity can be advantageous. For example, an antiserum that recognizes the phenothiazine (B1677639) heterocyclic nucleus can be used in a combined HPLC-RIA procedure to identify and quantify a range of serologically reactive metabolites. escholarship.orgnih.gov
Table 3: Cross-Reactivity of an Antiserum for Fluphenazine Sulfoxide
| Compound | Cross-Reactivity (%) |
| Fluphenazine | < 1% nih.gov |
| Fluphenazine N4'-oxide | 1% nih.gov |
| 7-Hydroxyfluphenazine (B30106) | < 1% nih.gov |
| N4'-deshydroxy-ethylfluphenazine | 1% nih.gov |
| This table illustrates the low cross-reactivity of a specific antibody with this compound, highlighting the specificity achievable in immunological assays. |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds, including this compound. synzeal.com These methods provide detailed information about the molecular structure and functional groups present in a molecule.
While direct spectroscopic data solely for this compound is not extensively detailed in the provided search results, the principles of spectroscopic analysis are well-established for fluphenazine and its derivatives. Techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed for structural confirmation. mdpi.comresearchgate.net
For instance, UV-Vis spectroscopy can identify characteristic absorption bands of the phenothiazine ring system. mdpi.com Mass spectrometry, particularly in conjunction with chromatography (LC-MS/MS), is crucial for determining the molecular weight and fragmentation pattern, which helps in identifying structural modifications like N-oxidation. nih.gov The presence of an additional oxygen atom in this compound would result in a corresponding increase in its molecular weight compared to the parent fluphenazine molecule. nih.govaxios-research.com The fragmentation pattern in the mass spectrum would also differ, providing further evidence for the location of the N-oxide group. nih.gov A full spectral characterization is considered imperative when establishing the identity of synthesized reference compounds of fluphenazine oxides. ljmu.ac.uk
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and non-destructive analytical method used for the quantitative analysis of a wide range of organic compounds. sci-hub.se This technique measures the absorbance of light by a substance across the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.se For phenothiazine derivatives like fluphenazine and its metabolites, UV-Vis spectrophotometry can be a valuable tool. Aqueous solutions of fluphenazine, for instance, exhibit characteristic absorption bands in the UV-Vis region at wavelengths of 256 nm and 306 nm. mdpi.com
While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the methodology is applicable. The process involves dissolving the compound in a suitable solvent that does not absorb in the same region as the analyte. sci-hub.se The absorbance is then measured at the wavelength of maximum absorption (λmax), which is directly proportional to the concentration of the substance in the solution, according to the Beer-Lambert law. For related compounds like fluphenazine hydrochloride, detection wavelengths of 254 nm and 257 nm have been effectively used in HPLC-UV methods. indexcopernicus.combbrc.in This suggests that a similar UV range would be appropriate for the analysis of its N-oxide metabolite. The simplicity, cost-effectiveness, and robustness of UV-Vis spectrophotometry make it a suitable technique for initial quantification and routine analysis in research settings. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. youtube.com It is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. youtube.com This technique is particularly useful for the structural elucidation of organic molecules, including drug metabolites like this compound.
For fluorine-containing compounds such as fluphenazine and its derivatives, ¹⁹F NMR spectroscopy offers significant advantages. Since fluorine is highly "NMR active" and less common in organic molecules compared to hydrogen, ¹⁹F NMR spectra often have less signal overlap, simplifying analysis. diva-portal.org In vivo ¹⁹F NMR has been successfully used to detect and monitor trifluorinated neuroleptics like fluphenazine in the rat brain. nih.gov This demonstrates the potential of NMR for studying the pharmacokinetics of such compounds in biological systems. nih.gov
While specific ¹³C NMR data for this compound was not found in the provided results, the synthesis and characterization of expected oxidation products of fluphenazine decanoate (B1226879), which would include the N-oxide, have been undertaken with the help of ¹³C NMR spectroscopy. ljmu.ac.uk The chemical shifts observed in an NMR spectrum provide information about the chemical environment of the nuclei, allowing for the precise determination of the molecular structure. youtube.com
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating the structure and chemical properties of molecules. In the context of drug metabolism studies, MS, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is indispensable.
A specific and sensitive gas chromatography/mass spectrometry (GC/MS) assay has been developed for measuring steady-state plasma concentrations of fluphenazine. nih.gov Furthermore, LC-MS/MS has been employed to characterize the oxidative degradation products of fluphenazine hydrochloride. researchgate.net A MassBank record with the accession number MSBNK-Waters-WA002239 contains the MS mass spectrum of Fluphenazine oxide, providing direct evidence of the application of this technique for its identification. nfdi4chem.de The monoisotopic mass of Fluphenazine decanoate N-4-oxide is reported as 607.305548 g/mol . epa.gov This high level of mass accuracy is crucial for confirming the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. While the detailed fragmentation of this compound is not described in the provided results, the general principle involves the ionization of the molecule followed by its fragmentation into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint, allowing for definitive identification.
Method Validation for Academic Research Applications
Method validation is a critical process in analytical chemistry that confirms that an analytical procedure is suitable for its intended purpose. europa.eu For academic research applications involving the quantification of this compound, rigorous validation of the analytical methods is essential to ensure the reliability and accuracy of the research findings. The International Council for Harmonisation (ICH) provides guidelines for method validation, which include assessing parameters such as sensitivity, specificity, selectivity, accuracy, and precision. europa.eunih.gov
Sensitivity, Specificity, and Selectivity
Sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the analyte. For instance, a radioimmunoassay (RIA) developed for this compound (FLUNO) demonstrated sufficient sensitivity to accurately quantify 20 pg of FLUNO in 200 microliters of plasma extract. nih.gov High-performance liquid chromatography (HPLC) methods for fluphenazine have also shown high sensitivity, which is crucial for detecting low concentrations in biological samples. jmedchem.com
Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. bbrc.in The developed RIA for FLUNO showed negligible cross-reactivity (less than 2%) with fluphenazine and its other major metabolites, indicating high specificity. nih.gov In HPLC methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank or placebo samples. bbrc.in
Selectivity is closely related to specificity and refers to the ability of a method to distinguish between the analyte and other substances in the sample. A highly selective method can accurately measure the analyte of interest without interference from other compounds. indexcopernicus.com
Accuracy and Precision
Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. indexcopernicus.com It is often determined through recovery studies by spiking a sample with a known amount of the analyte. indexcopernicus.com For fluphenazine hydrochloride, HPLC methods have demonstrated accuracy with recovery values ranging from 99.5% to 100.5% and over 97%. indexcopernicus.comnih.gov An indirect polarographic method for fluphenazine hydrochloride showed analytical recovery values between 100.2% and 101.2%. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. indexcopernicus.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov The RIA for FLUNO had a coefficient of variation of less than 8%. nih.gov HPLC methods for fluphenazine have reported intraday and interday precision with RSD values of 0.25% and 0.21%, respectively, and another study reported a %RSD of 0.18%. indexcopernicus.combbrc.in These low RSD values indicate high precision.
The table below summarizes the validation parameters for analytical methods used for fluphenazine and its related compounds, which are indicative of the standards required for this compound analysis.
| Parameter | Method | Finding | Source |
| Sensitivity | Radioimmunoassay (RIA) | Quantifies 20 pg of FLUNO in 200 µL of plasma. | nih.gov |
| Specificity | Radioimmunoassay (RIA) | <2% cross-reactivity with fluphenazine and other metabolites. | nih.gov |
| Accuracy | HPLC | Recovery of 99.5% to 100.5%. | indexcopernicus.com |
| Accuracy | HPLC | >97% accuracy. | nih.gov |
| Accuracy | Indirect Polarography | Recovery of 100.2% to 101.2%. | researchgate.net |
| Precision (CV) | Radioimmunoassay (RIA) | <8%. | nih.gov |
| Precision (RSD) | HPLC | Intraday: 0.25%, Interday: 0.21%. | indexcopernicus.com |
| Precision (RSD) | HPLC | 0.18%. | bbrc.in |
Degradation and Stability Studies of Fluphenazine Leading to N 4 Oxide Formation
Oxidative Degradation Mechanisms of Fluphenazine (B1673473).researchgate.netscirp.orgnih.gov
The fluphenazine molecule possesses several sites susceptible to oxidation, including the sulfur atom in the phenothiazine (B1677639) ring and the nitrogen atoms in the piperazine (B1678402) side chain. scirp.org The formation of Fluphenazine-N(4')-oxide specifically involves the oxidation of the tertiary amine nitrogen at the 4'-position of the piperazine ring.
The mechanism of N-oxidation of the piperazine ring in phenothiazines is primarily driven by the nucleophilic character of the nitrogen atom. In the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or peroxy acids (like 3-chloroperoxybenzoic acid), the lone pair of electrons on the N(4') nitrogen attacks the electrophilic oxygen of the oxidant. nih.gov This results in the formation of a new N-O bond, yielding the N-oxide derivative. The reaction is a typical nucleophilic attack on an electrophilic oxygen.
Studies have shown that the presence of acid can catalyze the oxidation of the tertiary amine centers in the fluphenazine molecule. ljmu.ac.uk This catalytic effect is related to the pKa value of the acid. ljmu.ac.uk In oily solutions, the oxidation of fluphenazine decanoate (B1226879) is thought to occur via hydroperoxides that are formed from the autoxidation of the oil vehicle. ljmu.ac.uk
Forced degradation studies have confirmed that oxidative conditions are a primary driver for fluphenazine degradation. nih.govmdpi.comresearchgate.net When subjected to oxidative stress, such as exposure to hydrogen peroxide, a significant portion of fluphenazine is converted to its degradation products, with this compound being a notable impurity. nih.govresearchgate.net
Identification and Characterization of this compound as a Degradation Product.nih.govresearchgate.netresearchgate.net
The identification and characterization of this compound as a degradation product are predominantly achieved using hyphenated analytical techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net These methods allow for the separation of the degradation product from the parent drug and other impurities, followed by its structural elucidation based on its mass-to-charge ratio (m/z) and fragmentation pattern.
In forced degradation studies, a new peak corresponding to the degradation product appears in the chromatogram, which is then subjected to mass spectrometric analysis. nih.govresearchgate.net The mass spectrum of this compound will show a molecular ion peak that is 16 atomic mass units (amu) higher than that of the parent fluphenazine, corresponding to the addition of an oxygen atom.
LC-MS/MS studies on the oxidative decomposition of fluphenazine hydrochloride have provided specific mass spectrometric data for the identification of its degradation products. nih.gov The precursor ion peak for standard fluphenazine is observed at an m/z of 438. nih.gov Upon fragmentation, major fragment ions are observed at m/z 391, 321, 279, and 115. nih.gov The mass spectra of the oxidative degradation product show a distinct profile that allows for its unambiguous identification. The synthesis of Fluphenazine N4'-oxide has been accomplished through the oxidation of the N-10 side chain with 3-chloroperoxybenzoic acid, providing a reference standard for its identification. nih.gov
Table 1: Mass Spectrometric Data for Fluphenazine and its Oxidative Degradation Product
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Fluphenazine | 438 | 391, 321, 279, 115 |
| This compound | 454 | - |
| Data sourced from LC-MS/MS fragmentation studies. The fragmentation pattern of the N-oxide would be distinct from the parent compound. |
Kinetic Aspects of N-Oxide Formation under Stress Conditions.ljmu.ac.ukresearchgate.netnih.gov
The formation of this compound is subject to kinetic control, with the rate of its formation being dependent on various stress factors such as the concentration of the oxidizing agent, temperature, and pH. Understanding these kinetic aspects is crucial for predicting the stability of fluphenazine under different storage and handling conditions.
Forced degradation studies provide insight into the kinetics of N-oxide formation. For instance, a study on a fluphenazine analogue demonstrated that its degradation in the presence of hydrogen peroxide follows first-order kinetics. nih.gov The rate of degradation was significant, with complete degradation observed after 6 hours in 3% H₂O₂ at 298 K. nih.gov
Another study on fluphenazine hydrochloride showed that approximately 33% of the drug degraded when exposed to 10% H₂O₂ for 12 hours at room temperature. researchgate.net The kinetics of oxidative degradation of fluphenazine decanoate in oily solutions have been shown to follow second-order kinetics in some cases. ljmu.ac.uk
The rate of degradation can be quantified by determining the rate constant (k), half-life (t₁/₂), and activation energy (Ea). These parameters can be determined by monitoring the concentration of fluphenazine over time under various stress conditions. The Arrhenius equation can be used to model the temperature dependence of the degradation rate constant.
Table 2: Kinetic Data for Fluphenazine Degradation under Oxidative Stress
| Stress Condition | Degradation (%) | Time (hours) | Temperature (K) | Kinetic Order |
| 10% H₂O₂ | ~33% | 12 | Room Temperature | Not specified |
| 3% H₂O₂ (analogue) | 100% | 6 | 298 | First-order |
| 1.5% H₂O₂ (analogue) | "Sufficient decomposition" | 3 | 298 | First-order |
| This table presents a summary of findings from different studies and is for illustrative purposes. Direct comparison may not be possible due to variations in experimental conditions. |
Structure Activity Relationship Sar Insights and Computational Studies of Fluphenazine N 4 Oxide
Conformational Analysis and Stereochemistry of the N-Oxide Moiety
The formation of Fluphenazine-N(4')-oxide introduces a new chiral center at the N4' nitrogen atom of the piperazine (B1678402) ring, leading to the possibility of stereoisomers. The N-oxide moiety can exist in different conformations, primarily influenced by the orientation of the oxygen atom relative to the piperazine ring. These conformations can be broadly categorized as axial and equatorial.
Comparative Structural Analysis with Parent Fluphenazine (B1673473)
The primary structural difference between this compound and its parent compound, Fluphenazine, is the presence of the N-oxide group on the piperazine ring. dergipark.org.trsvaklifesciences.com This modification has several significant consequences:
Polarity and Solubility: The N-oxide group is more polar than the tertiary amine in Fluphenazine. This increased polarity is expected to enhance the water solubility of the metabolite.
Basicity: The N-oxide is a weaker base compared to the corresponding tertiary amine in Fluphenazine. This alteration in basicity can affect the ionization state of the molecule at physiological pH, influencing its absorption, distribution, and binding characteristics.
Hydrogen Bonding: The N-oxide group can act as a hydrogen bond acceptor, potentially forming different or stronger interactions with biological targets compared to the parent drug.
| Property | Fluphenazine | This compound | Reference |
|---|---|---|---|
| Functional Group at N4' | Tertiary Amine | N-oxide | dergipark.org.tr |
| Polarity | Less Polar | More Polar | |
| Basicity | More Basic | Less Basic | |
| Hydrogen Bond Acceptor | Nitrogen atom | Oxygen and Nitrogen atoms |
Theoretical and Computational Modeling Approaches
Computational methods are invaluable for elucidating the structural and electronic properties of this compound and understanding how these properties relate to its biological activity. tuwien.ac.at
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comscielo.br For this compound, DFT calculations can provide insights into:
Electronic Properties: Calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.gov These properties help in identifying reactive sites and understanding the nature of intermolecular interactions.
Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be used to confirm its structure when compared with experimental data. mdpi.com
DFT studies on the parent compound, Fluphenazine, have been conducted to analyze its electronic behavior and reactivity. nih.gov Similar studies on this compound would allow for a direct comparison of their electronic landscapes, revealing how N-oxidation modulates the molecule's reactivity and potential for interaction with biological targets.
| DFT Application | Information Gained | Reference |
|---|---|---|
| Geometry Optimization | Stable 3D structure, conformational preferences | mdpi.com |
| Electronic Structure Analysis | Reactivity, intermolecular interaction potential, charge distribution | nih.govscielo.br |
| Vibrational Analysis | Predicted IR and Raman spectra for structural confirmation | mdpi.com |
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. tuwien.ac.atucsd.edu For this compound, MD simulations can be employed to:
Explore Conformational Space: Investigate the flexibility of the molecule and the different conformations it can adopt in a solvent environment. This is particularly important for understanding the dynamic behavior of the flexible side chain and the N-oxide group.
Solvation Effects: Analyze how the molecule interacts with water molecules and how solvation influences its conformation and dynamics.
Membrane Permeation: Simulate the interaction of this compound with lipid bilayers to predict its ability to cross cell membranes, a critical aspect of its pharmacokinetic profile.
Binding to Target Proteins: If the biological target is known, MD simulations can be used to study the binding process of this compound to the receptor's active site, providing insights into the stability of the complex and the key interactions involved.
While specific MD simulation studies on this compound are not widely reported in the public domain, the application of these techniques to the parent drug and other phenothiazines demonstrates their utility in understanding the dynamic aspects of drug-receptor interactions. nih.gov
Emerging Research Avenues and Methodological Advancements for Fluphenazine N 4 Oxide
Development of Novel Synthetic Approaches for N-Oxide Metabolites
The availability of pure standards of drug metabolites is essential for their definitive identification and quantification in biological samples. Chemical synthesis is the primary route for obtaining these standards. For Fluphenazine-N(4')-oxide, direct oxidation of the parent compound, fluphenazine (B1673473), is the most common strategy.
Research has identified specific oxidizing agents capable of selectively targeting the nitrogen atom in the N-10 side chain of phenothiazine (B1677639) drugs. One established method involves the oxidation of the designated nitrogen atom using 3-chloroperoxybenzoic acid (m-CPBA). nih.govdergipark.org.tr This approach has been successfully used to synthesize this compound and the N-oxides of other phenothiazines like chlorpromazine (B137089) and prochlorperazine. nih.gov The synthesis of expected oxidation products is a critical step that enables their accurate determination in subsequent analytical studies. ljmu.ac.uk
| Synthetic Approach | Oxidizing Agent | Description | Reference |
| Direct Oxidation | 3-Chloroperoxybenzoic acid (m-CPBA) | Oxidation of the tertiary amine nitrogen atom in the piperazine (B1678402) ring of the fluphenazine side chain. | nih.gov |
| General Oxidation | Hydrogen Peroxide | Used for generating N,S-dioxides of related phenothiazines, indicating its potential in N-oxide synthesis pathways. | nih.gov |
| General Oxidation | Potassium Hydrogenperoxomonosulfate | Used as an oxidant to produce the sulfoxide (B87167) form of fluphenazine for analytical purposes, demonstrating a class of reagents for oxidation. | researchgate.net |
This table is generated based on available data and may not be exhaustive.
Refined Analytical Techniques for Trace Level Detection
Detecting and quantifying trace levels of this compound in complex biological matrices like plasma and urine presents significant analytical challenges. The development of highly sensitive and specific methods is a key area of advancement.
High-Performance Liquid Chromatography (HPLC) has proven to be the most effective chromatographic method for the direct quantification of tricyclic N-oxides, especially when a mixture of oxidation products is present. ljmu.ac.uk In contrast, Gas Chromatography (GC) is generally unsuitable for the direct analysis of N-oxide derivatives as they tend to undergo thermalysis. ljmu.ac.uk HPLC methods are often coupled with ultraviolet (UV) or, for greater specificity and sensitivity, mass spectrometry (MS) detectors. nih.gov
Radioimmunoassay (RIA) represents a significant leap in sensitivity for the detection of this compound. Researchers have developed highly specific and sensitive RIAs capable of quantifying the metabolite at the picogram level. nih.gov One such RIA can accurately measure as little as 20 pg of this compound in 200 microliters of plasma extract with a coefficient of variation below 8%. nih.gov This method demonstrated negligible cross-reactivity (less than 2%) with the parent drug and its other major metabolites, ensuring high specificity. nih.gov The combination of HPLC for separation followed by RIA for quantification provides a powerful tool for identifying and measuring serologically reactive metabolites. escholarship.org
| Analytical Technique | Principle | Detection Limit / Sensitivity | Key Advantages/Disadvantages | Reference |
| HPLC-UV/MS | Chromatographic separation followed by UV or mass spectrometric detection. | Method-dependent; MS offers higher sensitivity and specificity. | Advantage: Suitable for direct quantification of thermally labile N-oxides. Disadvantage: May lack the extreme sensitivity of immunoassays. | ljmu.ac.uknih.gov |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | LLOQ of 0.1 ng/mL; can detect as low as 20 pg in plasma extract. | Advantage: Extremely high sensitivity and specificity. Disadvantage: Requires radiolabeled materials and specific antibody production. | nih.govvulcanchem.com |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | Not specified, but generally provides high sensitivity and structural confirmation. | Advantage: High selectivity and ability to characterize degradation products. | nih.gov |
LLOQ: Lower Limit of Quantification. This table is generated based on available data and may not be exhaustive.
Mechanistic Studies of N-Oxidation Enzymes in Preclinical Models
Fluphenazine is extensively metabolized in the liver, primarily through oxidative pathways. nih.gov The formation of this compound is catalyzed by specific enzyme systems. Preclinical studies, often using rat liver microsomes, have been instrumental in elucidating these mechanisms.
The primary enzymes responsible for the N-oxidation of fluphenazine are members of the cytochrome P450 (CYP) superfamily, with CYP3A4 and CYP2D6 being specifically implicated. vulcanchem.commdpi.com In vitro studies with rat liver microsomes have shown that N-oxidation is a key metabolic pathway alongside sulfoxidation, aromatic hydroxylation, and N-dealkylation. researchgate.net Interestingly, the relative rate of N-oxidation was found to be dependent on the substrate concentration, with this pathway being favored at higher concentrations of the parent drug. researchgate.net
In addition to CYPs, Flavin-containing monooxygenases (FMOs) are another class of enzymes known to be involved in the Phase I metabolism of drugs containing a nucleophilic heteroatom, leading to their corresponding N-oxide metabolites. dergipark.org.tr
| Enzyme Family | Specific Isozymes | Role in Fluphenazine N-Oxidation | Reference |
| Cytochrome P450 (CYP) | CYP3A4, CYP2D6 | Primary enzymes catalyzing the N-oxidation of the piperazine ring in fluphenazine. | vulcanchem.commdpi.com |
| Flavin-containing monooxygenases (FMOs) | Not specified | Generally involved in the N-oxidation of xenobiotics and may contribute to fluphenazine metabolism. | dergipark.org.tr |
This table is generated based on available data and may not be exhaustive.
Applications in Metabolomics and Preclinical Drug Metabolism Research
The study of this compound is integral to preclinical drug metabolism research and has emerging applications in metabolomics. Its quantification helps build a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
In preclinical research, identifying and quantifying metabolites like this compound is fundamental. For instance, in rats administered fluphenazine, the detection of the N-oxide metabolite in urine, particularly at higher doses, confirms this pathway's relevance in vivo. researchgate.net The ratio of the metabolite to the parent drug can provide insights into metabolic activity and potential drug-drug interactions. The steady-state plasma concentrations of this compound have been measured in patients, where levels ranged from 10% to over 300% of the parent fluphenazine concentration, highlighting its significance as a major metabolite in some individuals. nih.gov
In the broader field of metabolomics, which involves the global study of metabolites, N-oxides are gaining attention as potential biomarkers. hilarispublisher.com While research on this compound as a specific biomarker is still developing, the ability to accurately measure its levels opens the door to investigating its association with treatment response or metabolic phenotypes in patients undergoing therapy with fluphenazine.
| Research Area | Application of this compound | Significance | Reference |
| Preclinical Drug Metabolism | Marker for the N-oxidation metabolic pathway. | Helps to understand the complete metabolic fate of fluphenazine and the influence of dose on metabolic pathways. | researchgate.net |
| Pharmacokinetic Studies | Quantification in plasma to determine metabolite-to-parent drug ratios. | Provides insights into individual metabolic differences and the extent of N-oxidation in patients. | nih.gov |
| Metabolomics | Potential biomarker for drug metabolism and response. | The study of specific metabolite levels may help personalize therapy in the future. | hilarispublisher.com |
This table is generated based on available data and may not be exhaustive.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Fluphenazine-N(4')-oxide, and how can purity be validated?
- Methodological Answer : this compound is synthesized via oxidation of the parent compound, Fluphenazine, using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts. Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺) . Structural confirmation should combine ¹H/¹³C NMR, FT-IR (for N-oxide stretching bands ~1250 cm⁻¹), and elemental analysis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects aromatic protons and substituent environments (e.g., deshielding of protons near the N-oxide group). ¹³C NMR identifies carbonyl and aromatic carbons, with shifts influenced by electron-withdrawing effects of the N-oxide .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for verifying the N-oxide geometry .
- High-Resolution Chromatography : UPLC-MS/MS with C18 columns ensures purity and detects trace impurities .
Advanced Research Questions
Q. How can computational models predict this compound's metabolic stability and receptor interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic sites. Software like Gaussian 09 models oxidation potential and degradation pathways .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to dopamine D2 receptors, comparing affinity to Fluphenazine. Focus on steric clashes or hydrogen-bonding changes due to the N-oxide moiety .
- Pharmacokinetic Modeling : Predict bioavailability using ADMET predictors (e.g., SwissADME) to assess blood-brain barrier permeability alterations caused by the polar N-oxide group .
Q. How should researchers resolve contradictions in reported pharmacological efficacy across in vitro and in vivo studies?
- Methodological Answer :
- Meta-Analysis with Heterogeneity Testing : Apply the I² statistic to quantify inconsistency (% variation due to heterogeneity) across studies. For example, if I² > 50%, subgroup analyses (e.g., species, dosage) or random-effects models are recommended to address variability .
- Bias Assessment : Use funnel plots and Egger’s regression test to detect publication bias. Asymmetry in effect-size plots may indicate underreporting of negative results, requiring sensitivity analyses .
- Dose-Response Reassessment : Conduct in vivo studies with standardized dosing (mg/kg) and control for variables like metabolism (e.g., cytochrome P450 activity) or blood-brain barrier penetration differences .
Q. What strategies improve the stability of this compound in formulation studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products. HPLC-MS/MS tracks decomposition pathways (e.g., reduction of N-oxide to parent compound) .
- Excipient Screening : Use cyclodextrins or lipid nanoparticles to encapsulate the N-oxide group, reducing hydrolysis. Stability is monitored via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC assays .
- pH Optimization : Buffered formulations (pH 4–6) minimize hydrolysis. Validate using dissolution testing and pharmacokinetic profiling in rodent models .
Methodological Considerations
- Data Integration : Combine experimental results (e.g., IC₅₀ values) with computational predictions using tools like Python for regression analysis or machine learning to identify structure-activity trends .
- Reproducibility : Adhere to PRISMA guidelines for systematic reviews of pharmacological data, ensuring transparency in inclusion/exclusion criteria and statistical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
